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Compound of Interest

Compound Name: DDD100097

Cat. No.: B12367229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the compound

DDD100097, a potent inhibitor of N-myristoyltransferase (NMT) in Trypanosoma brucei, the

causative agent of Human African Trypanosomiasis (HAT). This document outlines the

quantitative data demonstrating the compound's specificity for the parasite enzyme over its

human counterpart, details the experimental methodologies used for its characterization, and

visualizes key pathways and workflows.

Executive Summary
N-myristoylation is a critical co- and post-translational lipid modification of many proteins in

eukaryotes, catalyzed by N-myristoyltransferase (NMT).[1][2] This process is essential for the

viability of Trypanosoma brucei, making its NMT (TbNMT) a promising drug target.[2][3] The

pyrazole sulfonamide series of inhibitors, including the lead compound DDD85646 and its

advanced analogue DDD100097, have demonstrated potent and selective inhibition of TbNMT.

[4][5] DDD100097 was developed to improve upon the properties of DDD85646, particularly

concerning central nervous system (CNS) penetration for treating stage 2 HAT.[4][5] This guide

synthesizes the available data on the selectivity of these compounds.
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The selectivity of NMT inhibitors is a critical parameter for their therapeutic potential, ensuring

minimal off-target effects in the human host. The following tables summarize the in vitro

potency and selectivity of DDD100097 and its precursor, DDD85646.

Compound Target IC50 (nM) EC50 (nM)
Selectivity
(HsNMT1/T
bNMT IC50)

Reference

DDD85646 TbNMT 2 2 >2500 [6]

HsNMT1 >5000 - [6]

DDD100097 TbNMT <1 1.4 >100 [4]

HsNMT1 >100 - [4]

Table 1: In vitro enzyme inhibition (IC50) and cell-based proliferation (EC50) data for

DDD85646 and DDD100097 against Trypanosoma brucei and Human NMT.

Compound Cell Line EC50 (nM)

Selectivity
Index (MRC-
5/T. brucei
EC50)

Reference

DDD85646 T. b. brucei 2 >1000 [6]

MRC-5 (human

lung fibroblast)
>2000 [7]

DDD100097 T. b. brucei 1.4 >1428 [4]

MRC-5 (human

lung fibroblast)
>2000 [7]

Table 2: Cellular potency and selectivity of DDD85646 and DDD100097.
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The following are detailed methodologies for the key experiments cited in the characterization

of DDD100097's selectivity.

N-Myristoyltransferase (NMT) Enzyme Inhibition Assay
This protocol describes a scintillation proximity assay (SPA) used to measure the inhibition of

NMT activity.

Materials:

Recombinant T. brucei NMT (TbNMT) and Human NMT1 (HsNMT1)

[³H]-Myristoyl-CoA

Biotinylated peptide substrate (e.g., CAP5.5 for TbNMT)

Assay Buffer: 30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, 0.1%

(v/v) Triton X-100

Streptavidin-coated SPA beads

384-well white optiplates

Test compounds (e.g., DDD100097) dissolved in DMSO

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 384-well plate, add the test compound to the desired final concentration.

Add 5 nM of either TbNMT or HsNMT1 enzyme to each well.

Incubate the enzyme and inhibitor at room temperature for a defined period.

Initiate the reaction by adding a mixture of 0.125 µM [³H]-Myristoyl-CoA and 0.5 µM

biotinylated peptide substrate. The total reaction volume is 40 µl.

Allow the reaction to proceed at room temperature for the optimized duration.
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Terminate the reaction by adding streptavidin-coated SPA beads. The biotinylated peptide

will bind to the beads, bringing any incorporated [³H]-myristate into close proximity.

Centrifuge the plates to settle the beads.

Measure the radioactivity in each well using a scintillation counter.

Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by

fitting the data to a dose-response curve.

Trypanosoma brucei brucei (BSF) Proliferation Assay
This assay determines the effect of the inhibitor on the growth of bloodstream form (BSF)

trypanosomes.

Materials:

T. b. brucei bloodstream forms (e.g., S427 strain)

HMI-9 medium supplemented with 10% fetal bovine serum

Resazurin-based viability dye (e.g., AlamarBlue)

96-well culture plates

Test compounds dissolved in DMSO

Procedure:

Seed T. b. brucei BSF cells into 96-well plates at a density of 2 x 10⁴ cells/mL in HMI-9

medium.

Add serial dilutions of the test compound to the wells. Include a DMSO-only control.

Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48 hours.

Add the resazurin-based viability dye to each well and incubate for a further 24 hours.

Measure the fluorescence or absorbance (depending on the dye) using a plate reader.
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Calculate the percent growth inhibition relative to the DMSO control and determine the EC50

value by fitting the data to a dose-response curve.

Visualizations
The following diagrams illustrate key concepts and workflows related to the action of

DDD100097.
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Caption: NMT action and inhibition by DDD100097.
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Caption: Experimental workflow for selectivity profiling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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